2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-

Description

Structural Significance of the Tetrahydropyranyl Moiety in Organic Chemistry

The tetrahydropyran (B127337) ring system, a saturated six-membered ring containing five carbon atoms and one oxygen atom, is a fundamental structure in organic chemistry. wikipedia.org Its significance is twofold. Firstly, this ring system forms the core of pyranose sugars, such as glucose, making it a ubiquitous structural motif in biochemistry and natural product chemistry. wikipedia.org

Secondly, and more prominently in synthetic contexts, the 2-tetrahydropyranyl (THP) group is widely employed as a protecting group for alcohols. wikipedia.orgresearchgate.net Alcohols react with 3,4-dihydropyran under acidic conditions to form THP ethers. organic-chemistry.org This transformation converts the reactive hydroxyl group into a stable ether that is resilient to a wide array of non-acidic reaction conditions, including those involving organometallics, strong bases, hydrides, and alkylating agents. researchgate.netorganic-chemistry.org The alcohol can be readily regenerated by acid-catalyzed hydrolysis. wikipedia.org This stability and ease of removal make the THP group an invaluable tool in multistep syntheses where the selective reaction of other functional groups is required. researchgate.net

Synthetic Utility of Alkyne Functionalities in Complex Molecule Assembly

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are exceptionally versatile building blocks in organic synthesis. numberanalytics.comnumberanalytics.com The high electron density and sp-hybridization of the triple bond confer unique reactivity, allowing for a diverse range of chemical transformations. numberanalytics.comlibretexts.org

The terminal alkyne, as found in the title compound, possesses a weakly acidic proton that can be removed by a strong base to form a nucleophilic acetylide anion. libretexts.org This anion is a powerful tool for creating new carbon-carbon bonds through alkylation reactions, a critical step in elongating carbon chains and building complex molecular skeletons. libretexts.org

Furthermore, the alkyne triple bond readily participates in a variety of addition reactions and is a key component in powerful synthetic methodologies such as:

Cycloaddition reactions : Including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," used to form triazole rings. mdpi.com

Alkyne metathesis : A reaction that rearranges alkyne fragments, enabling the synthesis of macrocycles and complex internal alkynes. numberanalytics.commdpi.com

Cross-coupling reactions : Such as the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com

This wide-ranging reactivity makes alkynes indispensable for assembling intricate molecular frameworks found in pharmaceuticals, natural products, and advanced materials. numberanalytics.comnumberanalytics.com

Overview of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- in Contemporary Organic Synthesis Research

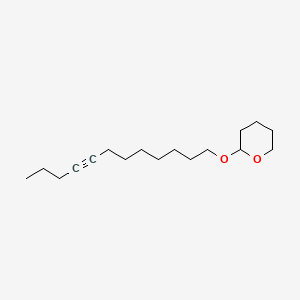

2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- is a chemical compound that strategically integrates the protective nature of the THP ether with the reactive potential of a terminal alkyne. ontosight.ai Its structure consists of a tetrahydropyran ring attached at the 2-position to an 8-dodecynyloxy group, which is a twelve-carbon chain featuring a terminal alkyne. ontosight.ai

This bifunctional nature makes it a valuable intermediate in organic synthesis. ontosight.ai It can be envisioned as a protected form of 8-dodecyn-1-ol (B13422076), where the THP group masks the alcohol functionality, allowing for selective chemical manipulation of the alkyne terminus. Once the desired modifications at the alkyne site are complete, the THP group can be removed to reveal the hydroxyl group for subsequent reactions. This orthogonality makes the compound a useful building block for the synthesis of complex natural products, modified polymers, or bioactive molecules where a long-chain alcohol containing a reactive handle is required. ontosight.ai

Chemical Properties of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-

| Property | Value |

|---|---|

| IUPAC Name | 2-(8-Dodecyn-1-yloxy)tetrahydro-2H-pyran epa.gov |

| CAS Number | 64604-68-8 epa.gov |

| Molecular Formula | C₁₇H₃₀O₂ epa.gov |

| Molecular Weight | 266.42 g/mol epa.gov |

| Structure | A tetrahydro-2H-pyran ring linked at the 2-position to an 8-dodecyn-1-yloxy group ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

64604-68-8 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

2-dodec-8-ynoxyoxane |

InChI |

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-3,6-16H2,1H3 |

InChI Key |

JXPUZAOSDJTBBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCCCCCCCOC1CCCCO1 |

Origin of Product |

United States |

Reactivity and Mechanistic Pathways of 2h Pyran, 2 8 Dodecynyloxy Tetrahydro

Chemical Reactivity of the Tetrahydropyranyl Ether Linkage

The tetrahydropyranyl ether in 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- is technically an acetal (B89532), which defines its characteristic stability and reactivity profile. This functionality is widely employed in multistep organic synthesis to mask the hydroxyl group, preventing it from participating in unwanted side reactions. total-synthesis.comnih.gov

Stability Under Diverse Reaction Conditions

The THP ether linkage demonstrates considerable stability across a broad spectrum of non-acidic reaction conditions. thieme-connect.de This robustness is a key advantage of using it as a protecting group. d-nb.info It is generally inert to strongly basic conditions, such as those used for ester hydrolysis, and it resists attack by various nucleophilic and reducing agents. thieme-connect.deunito.it The stability of THP ethers in the presence of common reagents is a cornerstone of their utility in complex molecular synthesis. organic-chemistry.org

The table below summarizes the stability of the THP ether under several common reaction conditions.

| Reagent/Condition Class | Specific Examples | Stability of THP Ether | Reference |

|---|---|---|---|

| Strong Bases | NaOH, KOH, NaH | Stable | unito.it |

| Organometallic Reagents | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable (typically at ≤ 0 °C) | thieme-connect.de |

| Hydride Reducing Agents | LiAlH₄, NaBH₄ | Stable | unito.it |

| Oxidizing Agents | Metal oxides (e.g., MnO₂), Peroxides | Stable | unito.it |

| Acylating/Alkylating Agents | Acyl chlorides, Alkyl halides (under basic/neutral conditions) | Stable | organic-chemistry.org |

Specific Cleavage Mechanisms in Acidic Environments

In stark contrast to its stability in basic and neutral media, the THP ether is readily cleaved under acidic conditions. total-synthesis.comyoutube.com This lability is the basis for its removal once its protective function is no longer needed. The cleavage proceeds via an acid-catalyzed mechanism involving the protonation of the ether oxygen atom adjacent to the tetrahydropyran (B127337) ring. total-synthesis.comyoutube.com

The mechanism unfolds in the following steps:

Protonation: An acid catalyst protonates the ether oxygen, converting the alkoxy group into a good leaving group. youtube.com

Ionization: The C-O bond cleaves, resulting in the departure of the protected alcohol (8-dodecyn-1-ol) and the formation of a resonance-stabilized oxocarbenium ion intermediate. total-synthesis.comyoutube.com This cation is a key feature of acetal hydrolysis. youtube.com

Nucleophilic Attack: A nucleophile, typically a solvent molecule like water or alcohol, attacks the carbocation. total-synthesis.com If water is the nucleophile, it leads to the formation of a hemiacetal which is in equilibrium with its open-chain form, 5-hydroxypentanal. total-synthesis.com The original alcohol is thus regenerated.

The choice of acidic catalyst and solvent can be tailored to the sensitivity of the substrate. Common reagents used for THP deprotection include acetic acid in a mixture of tetrahydrofuran (B95107) and water, or pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent like ethanol. total-synthesis.com The reaction generally proceeds under mild conditions, which is advantageous for complex molecules with other acid-sensitive functional groups. d-nb.infoorganic-chemistry.org The mechanism can proceed via an SN1 or SN2 pathway at the alkyl substituent, though with the THP group itself, the cleavage is dominated by the stability of the oxocarbenium ion. libretexts.org

Transformations Involving the Alkyne Moiety

The terminal alkyne group of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- is a hub of chemical reactivity, offering numerous possibilities for carbon-carbon and carbon-heteroatom bond formation.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Applications

The terminal alkyne is an ideal substrate for the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govrsc.org This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. researchgate.net

The key features of the CuAAC reaction include:

High Yields and Selectivity: The reaction almost exclusively produces the 1,4-regioisomer. nih.gov

Mild Reaction Conditions: It often proceeds at room temperature in various solvents, including water. glenresearch.com

Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, making it suitable for complex molecule synthesis and bioconjugation. rsc.orgglenresearch.com

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097), ultimately leading to the triazole product. nih.gov This transformation allows the alkyne of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- to serve as a linchpin, covalently linking the molecule to other azide-functionalized structures, such as biomolecules, polymers, or surfaces. glenresearch.comnih.gov

Hydrofunctionalization and Cycloaddition Reactions of the Alkyne

Hydrofunctionalization refers to the addition of an H-Y molecule across the alkyne's triple bond. mdpi.com This class of reactions provides a direct and atom-economical route to functionalized alkenes. mdpi.com For a terminal alkyne like that in 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-, these additions can be highly regioselective. A prominent example is the gold- or mercury-catalyzed hydration, which follows Markovnikov's rule to produce a methyl ketone after tautomerization of the initial enol product. mdpi.com

Other important hydrofunctionalization reactions include:

Hydroamination: The addition of an N-H bond.

Hydroarylation: The addition of a C-H bond from an aromatic ring. mdpi.com

Hydroboration: The addition of a B-H bond, which can lead to anti-Markovnikov addition and subsequent oxidation to an aldehyde.

Alkynes also participate in cycloaddition reactions, such as the [2+2] cycloaddition with alkenes to form cyclobutene (B1205218) derivatives. nih.gov These reactions often require transition metal catalysis to proceed efficiently. nih.gov The ability to engage in these diverse transformations makes the alkyne moiety a versatile synthetic handle. nih.govresearchgate.net

Stereoselective Reductions and Oxidations of Alkyne-Containing Derivatives

The alkyne group can be selectively reduced to either a cis- or trans-alkene, providing crucial stereochemical control in synthesis. youtube.com

| Reaction | Reagents | Product Stereochemistry | Mechanism Synopsis | Reference |

|---|---|---|---|---|

| Partial Reduction (cis) | H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Z-Alkene (cis) | Syn-addition of H₂ on the catalyst surface. | youtube.com |

| Partial Reduction (trans) | Na or Li in liquid NH₃ | E-Alkene (trans) | Dissolving metal reduction via a radical anion intermediate, where the trans configuration is sterically favored. | youtube.com |

| Full Reduction | H₂, Pd/C, Pt, or Ni | Alkane | Complete saturation of the triple bond. | youtube.com |

Oxidation of the alkyne typically results in cleavage of the triple bond. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the alkyne to produce carboxylic acids. numberanalytics.com However, milder and more selective oxidation methods have been developed. For instance, terminal alkynes can undergo regio- and stereoselective oxidation to yield α,β-unsaturated carbonyl compounds under specific conditions. rsc.org These transformations further expand the synthetic utility of the alkyne functional group in derivatives of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-.

Reactivity of the Tetrahydropyran Ring System

The tetrahydropyran ring, the core structure of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-, exhibits a distinct reactivity pattern that is fundamental to its role in organic synthesis, most notably as a protecting group for alcohols. organic-chemistry.orgwikipedia.org

Nucleophilic and Electrophilic Reactivity of Tetrahydropyrans

The oxygen atom within the tetrahydropyran ring imparts nucleophilic character to the molecule. However, the more significant reactivity profile, particularly in the context of 2-alkoxy derivatives like 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-, stems from the acetal functionality. The formation of such tetrahydropyranyl ethers from an alcohol and 3,4-dihydro-2H-pyran under acidic catalysis highlights the dual reactivity of the participating species. total-synthesis.com In this reaction, the alcohol acts as a nucleophile, attacking an electrophilic oxocarbenium ion intermediate generated from the protonation of dihydropyran. total-synthesis.com

Conversely, the THP ring itself can be rendered electrophilic. Under acidic conditions, the ether oxygen can be protonated, making the anomeric carbon (C-2) susceptible to nucleophilic attack. This electrophilicity is the basis for the cleavage of THP ethers to regenerate the parent alcohol. organic-chemistry.orgwikipedia.org The reactivity of tetrahydropyran acetals with various nucleophiles is influenced by factors such as the nature of the nucleophile and the solvent system. acs.orgacs.org For instance, the presence of electron-withdrawing groups adjacent to the acetal carbon can impact the stereoselectivity of substitution reactions. acs.org

Cysteine sulfenic acids, which have both nucleophilic and electrophilic characteristics, provide a useful analogy for understanding the dual nature of reactivity in other chemical systems. nih.gov

Substitution Reactions and Functional Group Manipulations

The most prominent functional group manipulation involving the tetrahydropyran ring in a compound like 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- is its use as a protecting group for the 8-dodecyn-1-ol (B13422076) moiety. The formation of the THP ether shields the hydroxyl group from a wide array of reaction conditions, including strongly basic environments, organometallic reagents, and hydrides. organic-chemistry.orgthieme-connect.de The subsequent removal (deprotection) of the THP group is a critical substitution reaction, typically achieved through acid-catalyzed hydrolysis. organic-chemistry.orgwikipedia.org

A variety of reagents and conditions have been developed for both the protection and deprotection steps, allowing for chemoselective manipulations in complex molecules. rsc.orgresearchgate.net The choice of catalyst and solvent can significantly influence the efficiency and selectivity of these transformations. acs.orgresearchgate.netnyu.edu

Beyond its role as a protecting group, the tetrahydropyran ring can be a scaffold for the synthesis of more complex molecules. syr.edu Substitution reactions on the ring itself can introduce new functional groups and stereocenters. For example, metal-catalyzed cross-coupling reactions can be employed to form new carbon-carbon bonds at specific positions on the tetrahydropyran ring. syr.edu Furthermore, ring-opening reactions of substituted tetrahydropyrans provide a pathway to acyclic compounds with defined stereochemistry. acs.org

Below is a table summarizing various conditions for the formation and cleavage of tetrahydropyranyl ethers, a key substitution reaction for this class of compounds.

| Transformation | Reagents and Conditions | Substrate Scope | Reference(s) |

| THP Ether Formation | 3,4-Dihydropyran, cat. p-toluenesulfonic acid (TsOH), CH₂Cl₂ | Primary, secondary, and tertiary alcohols | wikipedia.org |

| 3,4-Dihydropyran, cat. pyridinium p-toluenesulfonate (PPTS), CH₂Cl₂ | Acid-sensitive alcohols | nih.gov | |

| 3,4-Dihydropyran, cat. ferric perchlorate | Alcohols | researchgate.net | |

| THP Ether Cleavage | Acetic acid, THF, H₂O | General deprotection | thieme-connect.de |

| p-Toluenesulfonic acid, H₂O | General deprotection | wikipedia.org | |

| Pyridinium p-toluenesulfonate (PPTS), ethanol | Mild deprotection | wikipedia.org | |

| Pd/C, H₂, ethanol | Can inadvertently cleave THP ethers due to HCl impurities | researchgate.net |

Exploration of Reaction Mechanisms

Understanding the mechanisms of reactions involving the tetrahydropyran ring is crucial for controlling reaction outcomes and designing new synthetic strategies.

Investigation of Intermediates and Transition States in Pyran Formation

The formation of the tetrahydropyran ring in 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- from 8-dodecyn-1-ol and 3,4-dihydro-2H-pyran proceeds through a well-established mechanism involving a key oxocarbenium ion intermediate. total-synthesis.com The reaction is initiated by the protonation of the dihydropyran double bond by an acid catalyst, which generates a resonance-stabilized oxocarbenium ion. total-synthesis.com This intermediate is highly electrophilic at the carbon adjacent to the ring oxygen.

The subsequent step involves the nucleophilic attack of the alcohol (8-dodecyn-1-ol) on this electrophilic carbon. The stereochemical outcome of this addition is often influenced by the conformation of the oxocarbenium ion intermediate. Theoretical and experimental studies have shown that for six-membered rings, chair-like transition states are generally favored, with bulky substituents preferentially occupying equatorial positions to minimize steric strain. nih.govmdpi.com This preference for equatorial attack by the nucleophile often leads to high diastereoselectivity in the formation of substituted tetrahydropyrans. nih.gov

Various synthetic methods for constructing the tetrahydropyran ring, such as the Prins cyclization, also proceed through oxocarbenium ion intermediates. nih.govmdpi.comnih.gov The stability and reactivity of these intermediates are influenced by substituents on the ring and the reaction conditions. nih.gov

Kinetic and Thermodynamic Considerations in Pyran Ring Transformations

The stability of the tetrahydropyranyl ether linkage is a key thermodynamic consideration. THP ethers are thermodynamically stable under neutral and basic conditions, which is why they are effective protecting groups in the presence of many common reagents. organic-chemistry.orgthieme-connect.de However, they are thermodynamically unstable in the presence of acid, and the equilibrium favors the cleavage of the acetal back to the alcohol and the hemiacetal of 5-hydroxypentanal. wikipedia.org

Kinetically, the rate of both formation and cleavage of the THP ether is dependent on the concentration of the acid catalyst. nih.gov The use of milder acids like pyridinium p-toluenesulfonate (PPTS) can slow down the reaction, which can be advantageous when dealing with acid-sensitive substrates. nih.gov

In substitution reactions on the tetrahydropyran ring, both kinetic and thermodynamic factors can play a role in determining the product distribution. For example, in the synthesis of substituted tetrahydropyrans, an initial kinetically controlled addition may be followed by a thermodynamically driven epimerization to yield the most stable stereoisomer. organic-chemistry.org The choice of solvent can also have a significant impact on the kinetics and mechanism of substitution reactions, with polar solvents favoring SN1-type pathways through discrete oxocarbenium ions, and nonpolar solvents favoring SN2-type pathways. acs.orgnyu.edu

The table below outlines the mechanistic features of key transformations involving the tetrahydropyran ring.

| Reaction | Key Intermediate(s) | Key Transition State(s) | Controlling Factors | Reference(s) |

| THP Ether Formation | Oxocarbenium ion | Chair-like transition state | Acid catalysis, nucleophilicity of alcohol | total-synthesis.commdpi.com |

| THP Ether Cleavage | Protonated THP ether, oxocarbenium ion | - | Acid catalysis, solvent | wikipedia.org |

| Prins Cyclization | Oxocarbenium ion | Chair-like transition state | Lewis or Brønsted acid catalysis, substrate geometry | nih.govmdpi.com |

| Nucleophilic Substitution | Oxocarbenium ion (SN1) or covalent intermediate (SN2) | - | Solvent polarity, nucleophile reactivity, leaving group ability | acs.orgacs.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and reactivity. For 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-, DFT calculations can elucidate its fundamental chemical characteristics.

The attachment of the large 8-dodecynyloxy substituent at the 2-position introduces steric and electronic effects, including the anomeric effect, which influences the preference for axial versus equatorial positioning of the substituent. researchgate.netmontclair.edu The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding reactivity. The HOMO is expected to be localized on the electron-rich regions, such as the oxygen atom of the THP ether and the π-system of the alkyne triple bond. nih.govrsc.org The LUMO, conversely, would likely be distributed over the antibonding orbitals associated with the C-O bonds and the alkyne's π* orbitals. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Table 1: Calculated Relative Energies of Tetrahydropyran (B127337) Conformers Data is representative and based on studies of the parent THP ring. acs.orgresearchgate.net

| Conformer | Method | Basis Set | Relative Energy (ΔE, kcal/mol) |

| Chair | B3LYP | 6-311+G(d,p) | 0.00 |

| 2,5-Twist | B3LYP | 6-311+G(d,p) | 5.84 - 5.95 |

| 1,4-Boat | B3LYP | 6-311+G(d,p) | 6.23 - 6.46 |

DFT allows for the calculation of various reactivity descriptors that pinpoint the most reactive sites within a molecule. For 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-, the primary active sites are the ether linkage and the alkyne triple bond. Conceptual DFT provides tools like Fukui functions and local softness to quantify the susceptibility of atomic sites to nucleophilic or electrophilic attack. bohrium.comnih.gov

The alkyne's triple bond, composed of one σ and two π bonds, is a region of high electron density, making it susceptible to electrophilic addition. numberanalytics.com The reactivity of the triple bond is influenced by substituents; the long alkyl chain in this molecule acts as a weak electron-donating group, slightly enhancing its reactivity towards electrophiles. numberanalytics.com Computational analysis can map the electrostatic potential (ESP) on the molecule's surface, visually identifying the electron-rich (negative potential) alkyne region and the electronegative oxygen atom as likely sites for interaction with electrophiles or Lewis acids. researchgate.net Conversely, the carbon atoms of the triple bond are potential sites for nucleophilic attack, particularly if activated by coordination to a metal. numberanalytics.com

Theoretical modeling can map out the potential energy surface for chemical reactions, identifying transition states and calculating activation energy barriers. For this molecule, two key reaction types are of interest: acid-catalyzed hydrolysis of the THP ether and addition reactions to the alkyne.

The THP ether group is commonly used as a protecting group for alcohols precisely because its formation and cleavage are well-understood. organic-chemistry.orgrsc.org DFT calculations can model the mechanism of acid-catalyzed hydrolysis, which involves protonation of the ether oxygen, followed by ring-opening and release of the protected alcohol. The calculated free energy of activation for such processes provides a quantitative measure of the reaction rate. montclair.edu

For the alkyne moiety, reactions such as cycloadditions or hydrations can be modeled. For instance, the strain-promoted azide-alkyne cycloaddition (SPAAC) is a reaction where DFT has been used to show that bending the alkyne bond lowers the reaction barrier. bohrium.comnih.gov While the linear alkyne in 2-(8-dodecynyloxy)tetrahydro- is not strained, DFT can still be used to calculate the energy barrier for its reaction with azides or other dipoles, providing insight into its potential for use in click chemistry. researchgate.net

Table 2: Representative Activation Energies for Related Reactions Values are illustrative, based on computational studies of analogous structures.

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |

| H-abstraction from THP | THP + Br atom | B3LYP/aug-cc-pVTZ | 8.15 - 9.64 | montclair.edu |

| Azide (B81097) Cycloaddition | Phenyl azide + Cyclononyne | B3LYP/6-311G(d,p) | 29.2 | researchgate.net |

Molecular Dynamics (MD) Simulations

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.

MD simulations are particularly powerful for studying how a molecule interacts with a solvent. 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- is an amphiphilic molecule, with the polar THP ether head group and the long, nonpolar hydrocarbon tail. In an aqueous environment, MD simulations would show water molecules forming a structured hydration shell around the polar THP group, engaging in hydrogen bonding with the ether oxygen. nih.gov Conversely, the hydrophobic dodecynyl chain would disrupt the local hydrogen-bonding network of water, leading to the hydrophobic effect. Simulations of similar surfactant-like molecules, such as polyoxyethylene alkyl ethers, demonstrate that these nonpolar chains tend to aggregate in aqueous solution to minimize their contact with water. nih.gov The simulation can compute radial distribution functions (RDFs) to describe the structuring of solvent molecules around different parts of the solute, quantifying the extent and nature of these intermolecular interactions. nih.gov

Advanced Analytical Characterization and Detection

High-Resolution Spectroscopic Techniques for Structure Elucidation

High-resolution spectroscopy is fundamental to unequivocally determine the molecular structure of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Raman spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- would exhibit characteristic signals for both the tetrahydropyran (B127337) (THP) ring and the 8-dodecynyl ether side chain. The anomeric proton of the THP ring (O-CH-O) is expected to appear as a multiplet around 4.6 ppm. The diastereotopic protons of the methylene (B1212753) group adjacent to the ring oxygen (C6-H) would likely resonate between 3.5 and 3.9 ppm. The protons of the methylene group attached to the ether oxygen (-O-CH₂-) are anticipated to show distinct signals, one around 3.4-3.5 ppm and the other around 3.7-3.8 ppm. The numerous methylene protons of the dodecynyl chain would produce a complex series of multiplets in the 1.2-1.6 ppm range. Protons adjacent to the alkyne group would have characteristic shifts around 2.1-2.2 ppm, and the terminal methyl group would appear as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. The anomeric carbon (O-CH-O) of the THP ring is expected to have a chemical shift in the range of 98-100 ppm. The carbons of the THP ring would appear at approximately 62-63 ppm (C6), 30-31 ppm (C3), 25-26 ppm (C5), and 19-20 ppm (C4). The carbon of the methylene group attached to the ether oxygen (-O-CH₂-) would likely resonate around 67-68 ppm. The internal alkyne carbons are expected in the 80 ppm region, with the various methylene carbons of the long alkyl chain appearing between 22 and 32 ppm, and the terminal methyl carbon around 14 ppm.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm proton-proton and proton-carbon connectivities, respectively. A COSY spectrum would show correlations between adjacent protons in the THP ring and along the dodecynyl chain. An HSQC spectrum would link each proton signal to its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Anomeric (O-CH-O) | ~4.6 | ~98-100 |

| THP Ring CH₂ (C6) | ~3.5 - 3.9 | ~62-63 |

| THP Ring CH₂ (C3, C4, C5) | ~1.5 - 1.9 | ~19-31 |

| -O-CH₂- (ether) | ~3.4 - 3.8 | ~67-68 |

| -C≡C-CH₂- | ~2.1 - 2.2 | ~18-20 |

| Internal Alkyne (-C≡C-) | - | ~80 |

| Alkyl Chain (-CH₂-)n | ~1.2 - 1.6 | ~22-32 |

| Terminal -CH₃ | ~0.9 | ~14 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the elemental composition of the molecule by providing a highly accurate mass measurement. For 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-, with a molecular formula of C₁₇H₃₀O₂, the expected exact mass can be calculated. HRMS analysis, likely using Electrospray Ionization (ESI), would confirm this elemental composition with high precision, distinguishing it from other compounds with the same nominal mass. Fragmentation patterns would likely show the characteristic loss of the dihydropyran moiety, leading to a prominent ion corresponding to the protonated dodecynol.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- is expected to show a strong C-O stretching vibration for the ether linkage in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the tetrahydropyran ring would be indicated by multiple C-O and C-C stretching bands in this region. The C-H stretching vibrations of the alkyl chain and the THP ring would be observed around 2850-3000 cm⁻¹. A weak C≡C stretching vibration for the internal alkyne may be visible around 2100-2260 cm⁻¹, though it can be weak or absent in symmetrically substituted alkynes.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C stretch of the internal alkyne, which may be weak in the IR spectrum, could show a stronger signal in the Raman spectrum. The C-H and C-C backbone vibrations would also be present.

Chromatographic Separation Methods for Purity and Identification

Chromatographic techniques are essential for separating the compound from any impurities and for its identification, often in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- is amenable to GC analysis. In a typical GC-MS analysis, the compound would be separated on a nonpolar or medium-polarity capillary column. The retention time would be characteristic of the compound under specific chromatographic conditions. The mass spectrum obtained from the MS detector would show the molecular ion peak (if stable enough) and a characteristic fragmentation pattern. A key fragment ion would be expected at a mass-to-charge ratio (m/z) of 85, corresponding to the tetrahydropyranyl cation, which is a hallmark of THP ethers. Other fragments would arise from cleavage of the dodecynyl side chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For less volatile compounds or for analyses where derivatization is not desired, LC-MS is the method of choice. Reversed-phase liquid chromatography would be a suitable separation technique, likely using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection by mass spectrometry, for instance with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source, would provide both the molecular weight of the compound and, through tandem MS (MS/MS), structural information from its fragmentation pattern. Similar to GC-MS, the fragmentation in LC-MS/MS would be expected to show the characteristic loss of the THP group.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of the synthesis of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-. This compound is typically prepared by the acid-catalyzed reaction of 8-dodecyn-1-ol (B13422076) with 3,4-dihydro-2H-pyran (DHP). TLC allows for the rapid, qualitative assessment of the reaction mixture, enabling the chemist to determine the extent of conversion of the starting alcohol to the desired tetrahydropyranyl (THP) ether product.

The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an organic solvent or solvent mixture). Due to the introduction of the nonpolar THP group, the product, 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-, is significantly less polar than the starting material, 8-dodecyn-1-ol. This difference in polarity is the basis for their separation on a TLC plate. The less polar product will travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value compared to the more polar starting alcohol, which interacts more strongly with the silica gel.

To monitor the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The plate is then developed in a suitable mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents is optimized to achieve good separation between the spots corresponding to the starting material and the product. After development, the plate is visualized, commonly using a UV lamp if the compounds are UV-active, or by staining with a chemical agent such as potassium permanganate (B83412) or vanillin, which reacts with the compounds to produce colored spots.

The progress of the reaction is determined by observing the disappearance of the spot corresponding to 8-dodecyn-1-ol and the appearance and intensification of the spot for 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-. The reaction is considered complete when the spot for the starting alcohol is no longer visible.

Table 1: Representative TLC Data for the Synthesis of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value (Approximate) | Visualization Method |

|---|---|---|---|

| 8-dodecyn-1-ol (Starting Material) | 4:1 | 0.25 | Potassium Permanganate Stain |

| 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- (Product) | 4:1 | 0.70 | Potassium Permanganate Stain |

Note: Rf values are dependent on the specific conditions (e.g., stationary phase, temperature, chamber saturation) and should be considered as illustrative.

X-ray Diffraction (XRD) for Crystalline Structures

However, the application of single-crystal XRD is contingent upon the ability to grow a high-quality single crystal of the compound of interest. 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-, with its long, flexible dodecynyl chain and the acetal (B89532) linkage, is likely to be a liquid or a low-melting, waxy solid at room temperature. Such materials are notoriously difficult to crystallize. Therefore, obtaining a single crystal suitable for XRD analysis would be a significant challenge.

In a hypothetical scenario where a crystalline derivative of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- or a closely related long-chain ether could be prepared and crystallized, single-crystal XRD analysis would involve irradiating the crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

The data obtained from an XRD experiment would include the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom in the molecule. This information would definitively confirm the connectivity of the atoms and the stereochemistry at the anomeric carbon of the tetrahydropyran ring, which is introduced as a new chiral center during the synthesis.

If the compound is a microcrystalline powder rather than a single crystal, Powder X-ray Diffraction (PXRD) could be employed. PXRD provides a diffraction pattern characterized by a series of peaks at different angles, which is a fingerprint of the crystalline phases present in the sample. While not providing the detailed atomic coordinates of a single-crystal study, it can be used to identify the compound, assess its purity, and determine its polymorphic form.

Table 2: Hypothetical Crystallographic Data for a Crystalline Analog of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-

| Parameter | Value |

|---|---|

| Chemical Formula | C17H30O2 |

| Formula Weight | 266.42 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 30.876 |

| β (°) | 95.67 |

| Volume (Å3) | 1689.4 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm3) | 1.048 |

Note: This data is purely illustrative and represents typical values for a small organic molecule. It does not represent actual experimental data for the named compound.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Thermogravimetric Analysis (TGA) is a particularly useful method for determining the thermal stability and composition of a compound by measuring the change in its mass as a function of temperature in a controlled atmosphere.

For 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-, TGA can provide critical information about its decomposition profile. In a typical TGA experiment, a small sample of the compound is placed in a high-precision balance within a furnace. The temperature is then increased at a constant rate, and the sample's weight is continuously monitored. The resulting plot of mass versus temperature is known as a thermogram.

The thermogram of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- would be expected to show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a point will be reached where the compound begins to decompose, resulting in a loss of mass as volatile fragments are produced. The temperature at which this mass loss begins is an indicator of the compound's thermal stability. The thermogram may show one or more distinct steps of mass loss, which could correspond to the cleavage of different bonds within the molecule, such as the ether linkage or fragmentation of the alkyl chain.

The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study the thermal decomposition, or under an oxidizing atmosphere (e.g., air or oxygen) to investigate the thermo-oxidative stability. The derivative of the TGA curve (DTG curve), which plots the rate of mass loss against temperature, can be used to more clearly identify the temperatures at which the rate of decomposition is at a maximum. This information is valuable for understanding the material's upper-temperature limits for storage and application.

Table 3: Representative TGA Data for a Long-Chain Ether Compound

| Temperature Range (°C) | Mass Loss (%) | Atmosphere | Major Event |

|---|---|---|---|

| 25 - 200 | < 1 | Nitrogen | Desorption of residual solvent/moisture |

| 200 - 350 | ~ 95 | Nitrogen | Onset of thermal decomposition |

| 350 - 500 | ~ 4 | Nitrogen | Further decomposition of residue |

Note: This data is illustrative and represents a plausible thermal decomposition profile for a long-chain ether. It is not based on experimental results for 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-.

Strategic Applications in Complex Organic Synthesis

Role as Key Intermediates in Total Synthesis of Complex Molecules

In the realm of total synthesis, intermediates that offer both stability under various reaction conditions and a reactive site for specific, controlled modifications are of paramount importance. 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- fits this role adeptly. The tetrahydropyranyl ether is a classic protecting group for alcohols, known for its stability in the presence of strong bases, organometallic reagents, and hydrides. organic-chemistry.orgnih.gov This stability allows for extensive chemical manipulation at the alkyne terminus of the molecule without compromising the hydroxyl group that will be revealed later in the synthesis.

The 8-dodecynyl chain itself is a significant structural motif or a precursor to one in various natural products. The terminal alkyne functionality is a cornerstone of modern synthetic chemistry, enabling key carbon-carbon bond-forming reactions such as Sonogashira coupling, Glaser coupling, and "click" chemistry (copper-catalyzed azide-alkyne cycloaddition). ontosight.ai Furthermore, the alkyne can be stereoselectively reduced to either a cis- or trans-alkene, providing controlled access to specific geometric isomers crucial for biological activity. Pyran and its derivatives are recognized as important classes of heterocycles found in many natural and synthetic biologically active compounds. researchgate.net The use of chiral intermediates derived from sources like (R)- or (S)-propylene oxide allows for the stereospecific synthesis of complex pyran-containing natural products. nih.govresearchgate.net

Table 1: Key Transformations of the Alkynyl Group in Total Synthesis

| Reaction Type | Reagents | Product Functionality | Significance |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) | Internal Alkyne | Forms C(sp)-C(sp²) bonds, building complex carbon skeletons. |

| Reduction to cis-Alkene | H₂, Lindlar's Catalyst | Z-Alkene | Stereoselective formation of cis-double bonds, common in natural products. |

| Reduction to trans-Alkene | Na, NH₃ (liquid) | E-Alkene | Stereoselective formation of trans-double bonds. |

| Hydration | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone | Introduces a carbonyl group for further functionalization. |

| Click Chemistry | Azide (B81097), Cu(I) catalyst | Triazole | Forms stable heterocyclic links, useful in bioconjugation and materials. |

Application in Pheromone Synthesis and Optimization

The synthesis of insect pheromones often requires the precise construction of long-chain unsaturated hydrocarbons with specific stereochemistry. 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- serves as an excellent precursor in this field due to its protected alcohol and its terminal alkyne, which is a synthon for the Z- or E-alkenes commonly found in lepidopteran pheromones.

The synthesis of pheromones demands high levels of chemo- and stereoselectivity. The alkyne "zipper" reaction, for instance, can be used to isomerize an internal alkyne to a terminal position, making it available for further reactions. semanticscholar.org More directly, building blocks like the title compound, which already possess a terminal alkyne at a specific position, are highly valuable.

Once the carbon skeleton of the target pheromone is assembled, typically by coupling the terminal alkyne with an alkyl halide, the internal alkyne created is then stereoselectively reduced.

For Z-alkenes: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) reliably produces the cis or Z-isomer.

For E-alkenes: Dissolving metal reduction, such as with sodium in liquid ammonia, yields the trans or E-isomer.

This controlled introduction of the double bond is a critical step, as the biological activity of pheromones is often dependent on the precise isomeric ratio. acs.org

The tetrahydropyranyl (THP) group is instrumental in multi-step pheromone synthesis. researchgate.net It protects the hydroxyl group during carbon-chain extension reactions that often employ strongly nucleophilic and basic reagents like Grignard reagents or organolithiums. organic-chemistry.orgresearchgate.net For example, the synthesis might involve the deprotonation of the terminal alkyne in 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- with a strong base like n-butyllithium, followed by alkylation with an alkyl halide to build the required carbon chain. The THP ether remains intact during this process.

After the carbon skeleton is complete and the alkyne has been reduced to the desired alkene, the THP group can be easily removed under mild acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate in ethanol) to reveal the primary alcohol. researchgate.net This alcohol can then be the final pheromone product or can be further oxidized to an aldehyde or esterified to an acetate, which are other common classes of insect pheromones.

Table 2: Role of THP-Protected Synthon in a Generic Pheromone Synthesis

| Step | Process | Reagents | Function of 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- |

|---|---|---|---|

| 1 | Chain Extension | 1. n-BuLi 2. R-Br | Provides the core C12 alkynyl alcohol unit; THP group protects the alcohol. |

| 2 | Stereoselective Reduction | H₂/Lindlar's Cat. or Na/NH₃ | The alkyne is reduced to the required Z- or E-alkene. |

| 3 | Deprotection | H⁺ (e.g., PTSA, MeOH) | Mild acid cleavage reveals the primary alcohol. |

| 4 | Final Functionalization | PCC or Ac₂O/Pyridine | The resulting alcohol is oxidized to an aldehyde or esterified to an acetate. |

Building Blocks for Functionalized Heterocyclic Systems

While the tetrahydropyran (B127337) ring in the title compound is a saturated, stable protecting group, the terminal alkyne of the dodecynyloxy chain is a powerful tool for constructing other functionalized heterocyclic systems. mdpi.comresearchgate.net Pyran-2-one derivatives, in particular, are versatile precursors for a wide range of heterocyclic compounds through rearrangement reactions with various nucleophiles. researchgate.netimist.ma Although the title compound is not a pyran-2-one, its alkynyl group allows it to participate in cyclization reactions to generate diverse heterocyclic structures.

For example, the terminal alkyne can undergo transition-metal-catalyzed cycloisomerization reactions or participate in annulation cascades to form furans, pyrroles, or pyridines, depending on the reaction partners. nih.gov A particularly prominent application is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), which yields 1,2,3-triazoles. This reaction is highly efficient and regioselective, providing a robust method for linking the dodecynyl chain to another molecule containing an azide group, thereby forming a stable heterocyclic linker.

Utilization in the Synthesis of Advanced Materials Intermediates

The unique combination of a long aliphatic chain and a reactive terminal alkyne makes 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro- a potential intermediate in materials science. ontosight.ai The long C12 chain can induce self-assembly properties, making it a candidate for the synthesis of liquid crystals or ordered polymers.

The terminal alkyne is a key functional group for polymerization reactions or for grafting onto surfaces. For instance, terminal alkynes can be polymerized to form substituted polyacetylenes, a class of conductive polymers. More commonly, the alkyne is used as an anchor point for surface functionalization. Using click chemistry (CuAAC), the molecule can be covalently bonded to polymer backbones, nanoparticles, or functionalized surfaces, imparting the hydrophobic and flexible characteristics of its long alkyl chain to the material. This allows for the precise engineering of surface properties, such as wettability or biocompatibility.

Q & A

Q. What are the optimal synthetic routes for 2H-Pyran, 2-(8-dodecynyloxy)tetrahydro-?

Methodological Answer: The synthesis of this compound can be optimized via nucleophilic substitution reactions. For example, reacting tetrahydropyran derivatives with propargyl ethers under BF₃•OEt₂ catalysis yields the target compound. Key steps include:

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Characterization: Validate via ¹H/¹³C NMR (e.g., δ 1.2–1.8 ppm for alkyl chain protons, δ 3.5–4.5 ppm for pyran-O-CH₂ signals) and GC-MS for molecular ion confirmation .

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of pyran to alkyne) and reaction time (12–24 hours at 0–5°C) to minimize side products .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Employ a multi-technique approach:

- Structural Analysis: Use X-ray crystallography (if crystalline) or computational modeling (DFT) to confirm the pyran ring conformation and alkyne chain orientation .

- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (anticipated >200°C based on brominated analogs) .

- Lipophilicity: Calculate logP values (e.g., XLogP3 ~7.0) to predict membrane permeability, critical for biological studies .

Q. What are the potential applications in material science?

Methodological Answer: The compound’s long alkyne chain and pyran ring suggest utility in:

- Polymer Precursors: Test copolymerization with diols via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to create thermally stable networks .

- Surface Coatings: Evaluate hydrophobicity using contact angle measurements; compare with octyl or dodecyl analogs .

Advanced Research Questions

Q. How can contradictory reports on biological activity be resolved?

Methodological Answer: Discrepancies in antimicrobial or neuroprotective claims (e.g., vs. 2) require:

- Dose-Response Assays: Test across concentrations (1–100 µM) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Mechanistic Studies: Conduct enzyme inhibition assays (e.g., β-lactamase) or ROS scavenging tests to clarify neuroprotective pathways .

- Structural Analog Comparison: Synthesize bromooctyl () vs. dodecynyl derivatives to isolate chain length/functional group effects .

Q. What experimental designs are recommended to study pyrolysis kinetics?

Methodological Answer: To analyze thermal degradation (critical for material applications):

- Non-Isothermal TGA: Heat at 10°C/min under N₂, monitor mass loss, and calculate activation energy via Flynn-Wall-Ozawa method .

- Pyrolysis-GC/MS: Identify volatile fragments (e.g., CO, CO₂, alkyl radicals) to infer degradation pathways .

- Comparative Analysis: Benchmark against tetrahydropyran () to assess alkyne chain stability .

Q. How can interactions with biological macromolecules be systematically investigated?

Methodological Answer: Use biophysical and computational tools:

- Molecular Docking: Model binding to acetylcholinesterase (for neuroprotection) or DNA gyrase (for antimicrobial activity) using AutoDock Vina .

- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to proteins like β-amyloid or bacterial enzymes .

- Circular Dichroism: Monitor conformational changes in DNA/RNA upon compound interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.